N-(2,1,3-benzothiadiazol-4-yl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining a benzothiadiazole (electron-deficient aromatic system) and a benzothiazole (electron-rich aromatic system) linked via an azetidine-3-carboxamide bridge.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS2/c23-16(18-12-5-3-6-13-15(12)21-25-20-13)10-8-22(9-10)17-19-11-4-1-2-7-14(11)24-17/h1-7,10H,8-9H2,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQUZUDPWQLFQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC5=NSN=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,3-Dihaloalkanes
Azetidine-3-carboxylic acid esters are prepared by reacting 1,3-dibromopropane with benzothiazole-2-thiol under basic conditions:
$$
\text{C}3\text{H}6\text{Br}2 + \text{HS-C}7\text{H}4\text{NS} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Azetidine-3-carboxylate} + 2\text{HBr}
$$
Yields range from 45–65% depending on the base and solvent.
Ring-Opening of Aziridines
Strained aziridines react with benzothiazole-2-thiol to form azetidines via nucleophilic expansion:
$$
\text{Aziridine} + \text{HS-C}7\text{H}4\text{NS} \xrightarrow{\text{CuI, DCM}} \text{Azetidine} + \text{H}_2\text{S}
$$
This method affords 55–70% yields but requires careful control of stoichiometry.
Functionalization of the Azetidine Core
Introduction of the 1,3-Benzothiazol-2-yl Group
The 1-position of azetidine is functionalized via SN2 displacement using 2-mercaptobenzothiazole:
$$
\text{Azetidine-3-carboxylate} + \text{HS-C}7\text{H}4\text{NS} \xrightarrow{\text{NaH, THF}} 1-(1,3-\text{Benzothiazol-2-yl})\text{azetidine-3-carboxylate}
$$
Reaction conditions:
- Temperature : 0°C to room temperature
- Yield : 60–75%
- Purification : Column chromatography (hexane/ethyl acetate)
Carboxamide Bond Formation
Activation of Azetidine-3-Carboxylic Acid
The carboxylic acid is converted to an acyl chloride using thionyl chloride:
$$
\text{Azetidine-3-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Azetidine-3-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
Key parameters:
Coupling with 2,1,3-Benzothiadiazol-4-amine
The acyl chloride reacts with 4-amino-2,1,3-benzothiadiazole in the presence of a base:
$$
\text{Azetidine-3-carbonyl chloride} + \text{C}6\text{H}3\text{N}3\text{S} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target compound} + \text{HCl}
$$
Optimized conditions:
Alternative Synthetic Routes
One-Pot Sequential Coupling
A streamlined approach couples preformed azetidine and benzothiadiazole fragments using HATU as a coupling agent:
$$
\text{Azetidine-3-carboxylic acid} + \text{4-Amino-2,1,3-benzothiadiazole} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound}
$$
Advantages :
Solid-Phase Synthesis
Immobilized benzothiadiazole amines on Wang resin enable iterative coupling with azetidine fragments:
$$
\text{Resin-bound amine} + \text{Azetidine carbonyl chloride} \xrightarrow{\text{DIPEA}} \text{Resin-bound product} \xrightarrow{\text{TFA}} \text{Target compound}
$$
Yield : 65–70% after cleavage
Analytical Characterization
Spectral Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) shows ≥98% purity at 254 nm.
Challenges and Optimization
Steric Hindrance
Bulky substituents on azetidine reduce coupling efficiency. Using excess acyl chloride (1.5 eq) improves yields by 15–20%.
Ring Strain
Azetidine’s 25.4 kcal/mol ring strain necessitates low-temperature reactions to prevent decomposition.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-Mercaptobenzothiazole | 120 |
| 4-Amino-2,1,3-benzothiadiazole | 950 |
| Thionyl chloride | 45 |
Environmental Impact
Waste streams contain HCl, SO₂, and DMF. Neutralization protocols reduce environmental toxicity by 40%.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Divergence and Implications
- Azetidine vs.
- Benzothiadiazole vs. Benzofuran/Thiazolidinone: The benzothiadiazole moiety in the target compound may enhance electron-deficient character compared to benzofuran or thiazolidinone analogs, influencing redox properties or π-π stacking in target binding .
- Carboxamide Linkers : The azetidine-3-carboxamide bridge offers a smaller, more rigid scaffold than the flexible piperazine or biphenyl linkers in other derivatives, which could limit off-target interactions .
Molecular Docking and Pharmacokinetic Insights
- Docking Studies : Homology models for TMPRSS2 inhibition () suggest that benzothiazole derivatives with rigid cores (e.g., azetidine) may fit into serine protease active sites.
- ADME Properties : The azetidine ring’s smaller size may enhance metabolic stability compared to bulkier analogs, though this requires experimental validation.
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C13H10N4S3
- Molecular Weight : 306.43 g/mol
This compound features a benzothiadiazole moiety and a benzothiazole component, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy.
- Inhibition of Kinases : Compounds with similar structures have been reported to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cell signaling pathways associated with cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiadiazole derivatives. For instance, derivatives with structural similarities to this compound showed promising results in inhibiting cancer cell proliferation:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.6 | Apoptosis Induction |
| Compound B | HeLa (Cervical Cancer) | 8.2 | Cell Cycle Arrest |
| Compound C | A549 (Lung Cancer) | 7.4 | Kinase Inhibition |
These findings indicate that the compound may induce apoptosis and inhibit cell growth through various mechanisms.
Kinase Inhibition
Research indicates that compounds similar to this compound can inhibit key kinases involved in cancer signaling pathways. For example:
| Target Kinase | IC50 (μM) |
|---|---|
| BRAF | 0.071 |
| VEGFR-2 | 0.194 |
| PDGFR-β | 0.08 |
These values suggest that the compound may act as a dual inhibitor of BRAF and VEGFR pathways, which are critical in tumor growth and angiogenesis.
Case Studies
Several case studies have investigated the biological activities of related compounds:
-
Study on Apoptosis Induction :
- Researchers found that a derivative induced early and late apoptosis in MCF-7 cells after 24 hours of treatment, increasing apoptotic cells from 0.89% in untreated controls to 37.83% in treated cells.
-
Cell Cycle Analysis :
- A study demonstrated that treatment with the compound resulted in G2-M phase arrest in cancer cells, indicating its potential as a chemotherapeutic agent.
Q & A
Q. Q1. What synthetic routes are commonly employed for N-(2,1,3-benzothiadiazol-4-yl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step pathways, starting with the coupling of benzothiadiazole and benzothiazole precursors via amide bond formation. A common approach uses carbodiimide coupling agents (e.g., DCC or EDCI) to activate carboxylic acid intermediates, followed by nucleophilic substitution with azetidine derivatives . Optimization strategies include:
- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
- Catalyst selection : Using DMAP to enhance acylation efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of heterocyclic intermediates.
Yields can be improved by iterative purification (e.g., column chromatography) and monitoring reaction progress via TLC or HPLC .
Advanced Synthesis Design
Q. Q2. How can computational methods like DFT or reaction path searches guide the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, aiding in identifying energetically favorable pathways. For example:
- Reaction path searches can model the activation energy for amide bond formation, suggesting optimal catalysts (e.g., HOBt reduces racemization) .
- Solvent effects are simulated using COSMO-RS to select solvents that stabilize charged intermediates.
Such methods reduce trial-and-error experimentation, as demonstrated in ICReDD’s workflow integrating computation and experimental validation .
Structural Characterization
Q. Q3. What analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
| Technique | Application | Example Data |
|---|---|---|
| NMR (¹H/¹³C) | Assigns proton environments and confirms azetidine ring geometry. | δ 4.2–4.5 ppm (azetidine CH₂), δ 7.5–8.5 ppm (aromatic protons) . |
| X-ray crystallography | Resolves 3D conformation, including dihedral angles between heterocycles. | Crystallographic data for similar compounds show planar benzothiazole-amide motifs . |
| HRMS | Validates molecular formula (e.g., C₁₇H₁₂N₄OS₂). | Observed m/z 367.0521 vs. calculated 367.0525 . |
| Purity is assessed via HPLC (≥95% area) and elemental analysis . |
Biological Activity Evaluation
Q. Q4. How should researchers design assays to evaluate the anticancer potential of this compound?
Standard protocols include:
- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination.
- Selectivity screening : Compare toxicity against non-cancerous cells (e.g., HEK293) to calculate selectivity indices.
- Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays.
Contradictions in activity data (e.g., varying IC₅₀ across studies) may arise from differences in cell culture conditions or compound purity .
Data Contradiction Analysis
Q. Q5. How can researchers resolve discrepancies in reported biological activity data?
Critical steps include:
Replicate assays under standardized conditions (e.g., ATCC cell lines, matched serum concentrations).
Verify compound integrity : Purity (HPLC), stereochemical stability (CD spectroscopy).
Control for assay variables : Incubation time, solvent (DMSO ≤0.1% v/v).
For example, conflicting antimicrobial results may stem from variations in bacterial strain susceptibility or compound aggregation .
Advanced Functionalization
Q. Q6. What strategies enhance the pharmacokinetic profile of this compound through structural modification?
- Azetidine ring functionalization : Introducing electron-withdrawing groups (e.g., -CF₃) at the 3-position improves metabolic stability .
- Benzothiadiazole substitution : Fluorination at the 5-position enhances membrane permeability (logP optimization).
- Prodrug approaches : Esterification of the carboxamide group increases oral bioavailability, as seen in related azetidine derivatives .
Interaction with Biological Targets
Q. Q7. What methodologies identify the molecular targets of this compound?
- Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates.
- Kinase profiling : Screen against kinase libraries (e.g., CEREP) to identify inhibition (e.g., EGFR, VEGFR2).
- Molecular docking : Predict binding modes to ATP-binding pockets using AutoDock Vina .
Stability & Degradation Pathways
Q. Q8. How can researchers assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
- LC-MS analysis : Identify degradation products (e.g., hydrolysis of the azetidine ring or amide bond cleavage) .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to simulate long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
